2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide
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Overview
Description
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonyl-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: Starting from a suitable pyridine precursor, functional groups are introduced through electrophilic or nucleophilic substitution reactions.
Introduction of the sulfonyl group: The azepane ring is sulfonylated using reagents like sulfonyl chlorides under basic conditions.
Acetamide formation: The final step involves coupling the sulfonylated pyridine derivative with 3-chloro-4-fluoroaniline under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:
Scaling up reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques like crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for diseases.
Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide: can be compared with other sulfonyl-containing heterocycles, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O4S/c20-15-12-14(7-8-16(15)21)22-18(25)13-23-9-5-6-17(19(23)26)29(27,28)24-10-3-1-2-4-11-24/h5-9,12H,1-4,10-11,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTYZNYQGZDGJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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